(5S,6R)-2,2-dimethyl-6-((S)-1-phenylethylamino)-1,3-dioxepan-5-ol
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Description
(5S,6R)-2,2-dimethyl-6-((S)-1-phenylethylamino)-1,3-dioxepan-5-ol is a useful research compound. Its molecular formula is C15H23NO3 and its molecular weight is 265.353. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Resolution
(5S,6R)-2,2-dimethyl-6-((S)-1-phenylethylamino)-1,3-dioxepan-5-ol and its analogs have been studied for their enantiomeric resolution using enzymes. For instance, Gruttadauria et al. (2006) explored the lipase-catalyzed resolution of anti-6-substituted 1,3-dioxepan-5-ols, demonstrating the potential of this compound as a building block in asymmetric synthesis (Gruttadauria et al., 2006).
Chromatographic Analysis
The compound has been a subject of interest in developing chromatographic methods for its detection and quantification. Pfeffer and Walenciak-Reddel (1994) described a high-performance liquid chromatographic method for determining this compound, showcasing its applicability in toxicological analysis (Pfeffer & Walenciak-Reddel, 1994).
Stereochemistry in Chemical Reactions
Research by Piotrowska et al. (2014) on the stereochemistry of the three-component reaction involving Ley’s Aldehyde, benzyl amines, and trialkyl phosphites, highlights the stereochemical aspects of molecules related to this compound. Such studies provide insights into the stereoselective synthesis and reactivity of similar compounds (Piotrowska et al., 2014).
Potential in Organic Synthesis
The compound's structural analogs have been synthesized and studied for their potential in organic chemistry. For example, Katritzky et al. (2005) conducted research on the facile syntheses of related 1,3-dioxin-4-ones, underlining the compound's relevance in synthetic chemistry (Katritzky et al., 2005).
Radical Scavenging Activity
Stobiecka et al. (2016) explored the structural properties and radical scavenging activity of 2,6-dimethyl-5-hepten-2-ol and its heterocyclic analogues, offering a perspective on the antioxidative potential of compounds structurally related to this compound (Stobiecka et al., 2016).
Properties
IUPAC Name |
(5S,6R)-2,2-dimethyl-6-[[(1S)-1-phenylethyl]amino]-1,3-dioxepan-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-11(12-7-5-4-6-8-12)16-13-9-18-15(2,3)19-10-14(13)17/h4-8,11,13-14,16-17H,9-10H2,1-3H3/t11-,13+,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGVBCFTOXTZDO-IACUBPJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2COC(OCC2O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H]2COC(OC[C@H]2O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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